DMTr-MOE-Inosine-3-CED-phosphoramidite

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C43H53N6O9P |

|---|---|

Molekulargewicht |

828.9 g/mol |

IUPAC-Name |

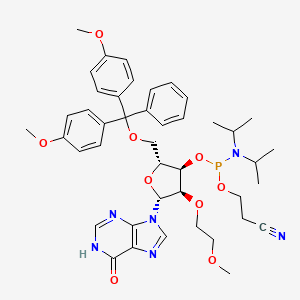

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C43H53N6O9P/c1-29(2)49(30(3)4)59(56-23-11-22-44)58-38-36(57-42(39(38)54-25-24-51-5)48-28-47-37-40(48)45-27-46-41(37)50)26-55-43(31-12-9-8-10-13-31,32-14-18-34(52-6)19-15-32)33-16-20-35(53-7)21-17-33/h8-10,12-21,27-30,36,38-39,42H,11,23-26H2,1-7H3,(H,45,46,50)/t36-,38-,39-,42-,59?/m1/s1 |

InChI-Schlüssel |

FSSPCCHOIYMGBP-NFQMNAKDSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling DMTr-MOE-Inosine-3'-CED-phosphoramidite: A Technical Guide for Advanced Oligonucleotide Synthesis

For Immediate Release

In the landscape of therapeutic and diagnostic oligonucleotide development, the precise chemical architecture of synthetic nucleic acids is paramount to their function and efficacy. This technical guide provides an in-depth exploration of DMTr-MOE-Inosine-3'-CED-phosphoramidite, a critical building block for the synthesis of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core characteristics, synthesis protocols, and functional implications of incorporating this modified nucleoside into oligonucleotide chains.

Core Concepts: Deconstructing DMTr-MOE-Inosine-3'-CED-phosphoramidite

DMTr-MOE-Inosine-3'-CED-phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis.[1] Each component of its name denotes a specific chemical group essential for its function in the synthesis cycle:

-

DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl position of the ribose sugar. Its acid-labile nature allows for controlled, stepwise addition of nucleotides in the 3' to 5' direction.

-

MOE (2'-O-Methoxyethyl): A modification at the 2'-position of the ribose sugar. This modification is a hallmark of second-generation antisense oligonucleotides (ASOs), conferring enhanced properties to the resulting oligonucleotide.

-

Inosine (B1671953): A naturally occurring purine (B94841) nucleoside, structurally similar to guanosine (B1672433) but lacking the exocyclic amino group. Inosine can form base pairs with adenosine (B11128) (A), cytosine (C), and uracil (B121893) (U), making it a useful component for introducing specific thermodynamic properties or for applications where universal base pairing is desired.[2][3]

-

CED (Cyanoethyl Diisopropylamino): The phosphoramidite group at the 3'-position. This reactive moiety, when activated, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group is a protecting group for the phosphorus atom.

The strategic combination of these chemical features makes DMTr-MOE-Inosine-3'-CED-phosphoramidite a valuable tool for creating oligonucleotides with tailored biological and therapeutic properties.

Key Properties and Advantages of MOE-Inosine Incorporation

The incorporation of 2'-MOE modifications into oligonucleotides imparts several significant advantages, particularly in the context of antisense technology:

-

Enhanced Nuclease Resistance: The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This increased stability extends the in vivo half-life of the oligonucleotide therapeutic.

-

Increased Binding Affinity: The MOE modification locks the sugar pucker in an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide for binding to its target RNA. This results in a higher binding affinity (Tm) compared to unmodified DNA oligonucleotides.

-

Reduced Immunostimulation: Certain modifications to the sugar-phosphate backbone can reduce the innate immune response that can be triggered by synthetic oligonucleotides.

-

Favorable Pharmacokinetic Properties: The chemical properties of MOE-modified oligonucleotides contribute to improved distribution and uptake in tissues.

Inosine, when incorporated, can influence the thermodynamic stability of the oligonucleotide duplex. Notably, an inosine-cytosine (I·C) base pair is more stable than an adenosine-cytosine (A·C) mismatch, a factor that can be leveraged in probe design and therapeutic applications.[2]

Quantitative Data Summary

| Property | Value/Observation | Reference |

| Molecular Formula | C43H53N6O9P | [4] |

| Molecular Weight | 828.89 g/mol | [4] |

| Recommended Coupling Time | 6 minutes | [5] |

| Coupling Efficiency | Estimated to be >98% | General high efficiency of modified phosphoramidites |

| Deprotection | Standard conditions; avoid methylamine (B109427) with 2'-MOE-Bz-5-Me-C | [5] |

| Thermodynamic Stability of I·C pair | More stable than A·C mismatch | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the use of DMTr-MOE-Inosine-3'-CED-phosphoramidite in solid-phase oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps, resulting in the addition of a single nucleotide to the growing chain.[6][7]

dot

Step-by-Step Protocol:

-

Deblocking (Detritylation):

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Procedure: The solid support carrying the nascent oligonucleotide chain is treated with the TCA solution to remove the 5'-DMTr protecting group, exposing a free 5'-hydroxyl group.

-

Duration: 1-2 minutes.

-

-

Coupling:

-

Reagents:

-

0.1 M solution of DMTr-MOE-Inosine-3'-CED-phosphoramidite in anhydrous acetonitrile.

-

0.45 M Activator solution (e.g., 5-Ethylthiotetrazole in acetonitrile).

-

-

Procedure: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Duration: 6 minutes for 2'-MOE modified phosphoramidites.[5]

-

-

Capping:

-

Reagents:

-

Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.

-

Cap B: 16% N-Methylimidazole (NMI) in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

-

Duration: 1-2 minutes.

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Water/Pyridine.

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

-

Duration: 1-2 minutes.

-

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

dot

Protocol for Phosphodiester Oligonucleotides:

-

Cleavage and Base Deprotection:

-

Reagent: Concentrated Ammonium Hydroxide.

-

Procedure: The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.

-

Note: For oligonucleotides containing components sensitive to standard deprotection, milder conditions or alternative reagents may be necessary.[8][9]

-

Protocol for Phosphorothioate (B77711) Oligonucleotides:

For oligonucleotides with a phosphorothioate backbone, the oxidation step in the synthesis cycle is replaced with a sulfurization step (e.g., using a solution of 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)). The deprotection procedure is similar to that of phosphodiester oligonucleotides, but care must be taken to minimize desulfurization.[10]

-

Cleavage and Base Deprotection:

-

Reagent: Concentrated Ammonium Hydroxide.

-

Procedure: Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

Alternative for sensitive modifications: A mixture of ammonium hydroxide and methylamine (AMA) can be used for faster deprotection (e.g., 10 minutes at 65°C).[9] However, it is crucial to note that methylamine should be avoided when 2'-MOE-Bz-5-Me-C is present to prevent methylation of the N4 position.[5]

-

Application in Antisense Technology: The Role of RNase H

A primary application for oligonucleotides containing 2'-MOE modifications is in the design of "gapmer" antisense oligonucleotides. These chimeric oligonucleotides typically consist of a central "gap" of DNA nucleotides flanked by "wings" of 2'-MOE modified nucleotides.

dot

The 2'-MOE wings provide nuclease resistance and high binding affinity to the target mRNA. The central DNA gap, upon hybridization with the mRNA, forms a DNA/RNA heteroduplex. This structure is recognized and cleaved by RNase H1, an endogenous enzyme, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.[5][11][12] The inclusion of inosine within the gapmer design can be used to fine-tune the binding affinity and specificity of the ASO for its target.

Conclusion

DMTr-MOE-Inosine-3'-CED-phosphoramidite is a sophisticated and highly valuable reagent for the synthesis of modified oligonucleotides. Its unique combination of a 5'-DMTr protecting group for controlled synthesis, a 2'-MOE modification for enhanced stability and affinity, and an inosine base for specific pairing properties makes it a powerful tool in the development of next-generation oligonucleotide therapeutics and diagnostics. A thorough understanding of its chemical properties and the associated synthesis and deprotection protocols is essential for its successful application in the laboratory and in the advancement of nucleic acid-based technologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of RNA duplexes containing inosine·cytosine pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glenresearch.com [glenresearch.com]

- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]

- 11. [PDF] RNase H sequence preferences influence antisense oligonucleotide efficiency | Semantic Scholar [semanticscholar.org]

- 12. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on DMTr-MOE-Inosine Phosphoramidite: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-2'-O-(2-methoxyethyl)inosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-MOE-Inosine phosphoramidite), a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications.

Chemical Structure and Properties

DMTr-MOE-Inosine phosphoramidite (B1245037) is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The key structural features include:

-

Inosine (B1671953): A naturally occurring purine (B94841) nucleoside, which can form wobble base pairs with adenosine (B11128) (A), cytosine (C), and uridine (B1682114) (U).

-

2'-O-(2-methoxyethyl) (MOE) modification: This modification at the 2' position of the ribose sugar confers enhanced nuclease resistance and increased binding affinity to target RNA, making it a valuable component in the design of antisense oligonucleotides and siRNAs.

-

Dimethoxytrityl (DMTr) group: A bulky protecting group on the 5'-hydroxyl function, which prevents unwanted reactions during synthesis and allows for the monitoring of coupling efficiency.

-

Phosphoramidite group: The reactive moiety at the 3' position that enables the sequential addition of nucleosides to the growing oligonucleotide chain.

Chemical Structure

Caption: Chemical structure of DMTr-MOE-Inosine phosphoramidite.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₃H₅₃N₆O₉P | [1] |

| Molecular Weight | 828.89 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Good solubility in acetonitrile (B52724) and dichloromethane (B109758). | [2] |

| ³¹P NMR Chemical Shift | ~140 - 155 ppm (as a mixture of two diastereomers) | [3][4] |

| Storage Conditions | -20°C in the dark, desiccated. | [2] |

| Thermal Stability | Varies among different phosphoramidites; should be stored under recommended conditions to prevent degradation. | [5] |

Experimental Protocols

The following sections provide representative protocols for the synthesis, purification, and characterization of DMTr-MOE-Inosine phosphoramidite and its use in oligonucleotide synthesis. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.

Synthesis of 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine

This is a crucial intermediate in the synthesis of the final phosphoramidite. A general two-step procedure is outlined below, starting from Inosine.

Step 1: 5'-O-Dimethoxytritylation of Inosine

-

Materials: Inosine, anhydrous pyridine, 4,4'-dimethoxytrityl chloride (DMTr-Cl), dichloromethane (DCM), methanol, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve inosine in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add DMTr-Cl portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain 5'-O-DMTr-inosine.

-

Step 2: 2'-O-Alkylation with 2-methoxyethyl bromide

-

Materials: 5'-O-DMTr-inosine, anhydrous dimethylformamide (DMF), sodium hydride (NaH), 2-methoxyethyl bromide.

-

Procedure:

-

Dissolve 5'-O-DMTr-inosine in anhydrous DMF.

-

Cool the solution in an ice bath and add NaH portion-wise.

-

Stir the mixture at room temperature for 1 hour.

-

Add 2-methoxyethyl bromide and continue stirring overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (B1210297).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography to yield 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine.

-

Phosphitylation of 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine

This step introduces the reactive phosphoramidite moiety.

-

Materials: 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine, anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Procedure:

-

Co-evaporate the dried 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine with anhydrous acetonitrile and then dissolve in anhydrous dichloromethane under an argon atmosphere.

-

Add DIPEA to the solution.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC or HPLC.

-

Quench the reaction with methanol.

-

Dilute with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.

-

The crude product is typically purified by precipitation from a non-polar solvent like hexane (B92381) or by flash chromatography on silica gel.

-

Characterization

³¹P NMR Spectroscopy:

-

Dissolve the purified phosphoramidite in an appropriate deuterated solvent (e.g., CDCl₃).

-

Acquire the proton-decoupled ³¹P NMR spectrum.

-

The spectrum should show two signals in the range of 140-155 ppm, corresponding to the two diastereomers.[3][4]

-

The absence of significant signals in other regions indicates high purity.

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from A to B is used to elute the product.

-

The chromatogram should show two major peaks corresponding to the two diastereomers. Purity is determined by integrating the peak areas.

Oligonucleotide Synthesis using DMTr-MOE-Inosine Phosphoramidite

The standard phosphoramidite cycle on an automated DNA/RNA synthesizer is used.

-

De-blocking (Detritylation): The DMTr group from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.

-

Coupling: The DMTr-MOE-Inosine phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of approximately 6 minutes is recommended for 2'-MOE phosphoramidites.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated for each subsequent phosphoramidite addition. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for DMTr-MOE-Inosine phosphoramidite.

Oligonucleotide Synthesis Cycle

Caption: Automated oligonucleotide synthesis cycle using phosphoramidite chemistry.

Quality Control Workflow

Caption: Quality control workflow for DMTr-MOE-Inosine phosphoramidite.

Applications in Research and Drug Development

DMTr-MOE-Inosine phosphoramidite is a critical reagent for the synthesis of modified oligonucleotides with therapeutic potential. The incorporation of 2'-MOE-modified nucleosides, including inosine, into antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) offers several advantages:

-

Enhanced Nuclease Resistance: The 2'-MOE modification protects the oligonucleotide from degradation by cellular nucleases, increasing its in vivo stability and duration of action.

-

Increased Binding Affinity: MOE-modified oligonucleotides exhibit higher binding affinity for their target RNA sequences, leading to improved potency.

-

Reduced Toxicity: Compared to some other modifications, the 2'-MOE group generally has a favorable toxicity profile.

-

Modulation of Gene Expression: By incorporating these modified oligonucleotides into ASOs, researchers can specifically target and downregulate the expression of disease-causing genes.

The use of inosine in these sequences can be strategic for targeting multiple variants of a gene or for creating universal binding sites. This makes DMTr-MOE-Inosine phosphoramidite a valuable tool for the development of next-generation nucleic acid-based therapeutics.

References

The Role of Inosine as a Universal Base in Nucleic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, plays a pivotal role in the structure, function, and metabolism of nucleic acids. Lacking the exocyclic amino group of guanosine, inosine exhibits unique base-pairing properties, enabling it to interact with all four canonical bases. This "universal" pairing capacity is fundamental to its biological significance, from its role in the wobble position of transfer RNA (tRNA) anticodons, facilitating the degeneracy of the genetic code, to its generation in messenger RNA (mRNA) through adenosine-to-inosine (A-to-I) editing, a critical post-transcriptional modification that diversifies the proteome. In the realm of molecular biology and drug development, inosine serves as a valuable tool in the design of degenerate primers and probes and is a key component in the development of therapeutic oligonucleotides. This technical guide provides a comprehensive overview of the core principles of inosine's function as a universal base, including its biochemical properties, thermodynamic stability, and biological implications. Detailed experimental protocols for the synthesis, detection, and analysis of inosine-containing nucleic acids are provided, alongside visualizations of key pathways and workflows to support researchers and professionals in the field.

Introduction: The Versatility of Inosine

Inosine is a purine nucleoside composed of hypoxanthine (B114508) linked to a ribose sugar. Its significance in molecular biology stems from its ability to form hydrogen bonds with adenine (B156593) (A), cytosine (C), guanine (B1146940) (G), and thymine (B56734) (T) or uracil (B121893) (U), albeit with varying degrees of stability.[1][2][3] This promiscuous base-pairing behavior underlies its function as a "universal" base in various biological contexts.

One of the most well-established roles of inosine is in the wobble hypothesis , proposed by Francis Crick. Located at the first position of the anticodon (the "wobble" position) in certain tRNAs, inosine can recognize multiple codons that differ in their third base, thereby allowing a single tRNA to decode several synonymous codons.[4]

Furthermore, inosine is a central player in A-to-I RNA editing , a post-transcriptional modification catalyzed by Adenosine (B11128) Deaminases Acting on RNA (ADAR) enzymes.[4] This process converts adenosine residues to inosine within double-stranded RNA (dsRNA) structures. Since the translational machinery interprets inosine as guanosine, A-to-I editing can lead to codon changes, resulting in the synthesis of proteins not directly encoded by the genome. This editing can also create or destroy splice sites and influence RNA stability and localization.

In the laboratory, the universal pairing capability of inosine is harnessed for various applications. It is commonly incorporated into degenerate primers for polymerase chain reaction (PCR) to amplify a range of related gene sequences. In drug development, inosine-containing oligonucleotides are being explored for their therapeutic potential, including in antisense and RNAi technologies.

This guide will delve into the quantitative aspects of inosine's interactions, provide detailed methodologies for its study, and visualize the complex pathways in which it participates.

Quantitative Data on Inosine Base Pairing and Stability

The stability of a nucleic acid duplex is influenced by the identity of the base pairs and their nearest neighbors. The thermodynamic parameters, including the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), quantify this stability. The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is a direct measure of its stability.

Thermodynamic Parameters of Deoxyinosine in DNA Duplexes

The following table summarizes the nearest-neighbor thermodynamic parameters for deoxyinosine (dI) paired with each of the four canonical DNA bases in a DNA duplex. These values are crucial for predicting the stability of inosine-containing DNA oligonucleotides.

| Nearest-Neighbor Triplet (5'-NIN'-3' / 3'-N'XN-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| I·C Pairs | |||

| A I C / T C G | -9.1 | -23.5 | -2.1 |

| C I C / G C G | -10.9 | -28.8 | -2.3 |

| G I C / C C G | -12.9 | -34.9 | -2.5 |

| T I C / A C G | -8.6 | -22.7 | -1.8 |

| C I A / G C T | -8.5 | -22.7 | -1.7 |

| I·A Pairs | |||

| A I A / T A T | -7.8 | -21.4 | -1.4 |

| C I A / G A T | -9.4 | -26.1 | -1.6 |

| G I A / C A T | -10.4 | -29.2 | -1.7 |

| T I A / A A T | -7.8 | -21.8 | -1.3 |

| I·T Pairs | |||

| A I T / T T A | -6.9 | -19.4 | -1.1 |

| C I T / G T A | -8.6 | -24.5 | -1.3 |

| G I T / C T A | -9.8 | -28.0 | -1.4 |

| T I T / A T A | -6.5 | -18.8 | -0.9 |

| I·G Pairs | |||

| A I G / T G C | -7.9 | -22.2 | -1.3 |

| C I G / G G C | -9.6 | -27.2 | -1.5 |

| G I G / C G C | -10.8 | -30.7 | -1.6 |

| T I G / A G C | -7.4 | -21.2 | -1.1 |

Data adapted from Watkins NE Jr, SantaLucia J Jr. Nucleic Acids Res. 2005;33(19):6258-67.[1] The general trend in decreasing stability for deoxyinosine pairs is I·C > I·A > I·T ≈ I·G.[1]

Thermodynamic Parameters of Inosine in RNA Duplexes

The stability of inosine in RNA duplexes is also sequence-dependent. The following tables provide data on the thermodynamic stability of I·C and I·U pairs in RNA.

Table 2.2.1: Thermodynamic Measurements of Inosine-Modified RNA in Duplexes [2][3]

| Base Pair | Tm (°C) | –ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

| RNA/DNA Hybrid | ||||

| rI/dC | 47.3 | 7.9 | -59.2 | -165.7 |

| rI/dA | 38.4 | 5.5 | -50.1 | -143.9 |

| rI/dT | 41.5 | 6.3 | -53.2 | -150.3 |

| rI/dG | 34.7 | 4.2 | -44.5 | -129.9 |

| RNA/RNA Duplex | ||||

| rI/rC | 55.9 | 9.9 | -67.1 | -184.4 |

| rI/rA | 49.8 | 7.8 | -58.9 | -164.7 |

| rI/rU | 52.3 | 8.7 | -62.5 | -173.3 |

| rI/rG | 46.3 | 7.9 | -58.6 | -163.4 |

Data from Inosine-Induced Base Pairing Diversity during Reverse Transcription. ACS Chem Biol. 2022;17(2):355-365.[2][3]

Table 2.2.2: Nearest-Neighbor Free Energy Parameters for I·C Pairs in RNA (ΔG°37 in kcal/mol)

| Nearest-Neighbor | ΔG°37 (kcal/mol) |

| 5'-AIC/3'-UCG | -2.1 |

| 5'-CIC/3'-GCG | -2.3 |

| 5'-GIC/3'-CCG | -2.5 |

| 5'-UIC/3'-ACG | -1.8 |

| 5'-CIA/3'-GUT | -1.7 |

Data adapted from Wright DJ, et al. Nucleic Acids Res. 2018;46(22):11934-11944.[2]

Table 2.2.3: Comparison of Stability for Internal I·U vs. A-U and G-U Pairs in RNA

| Comparison | Average ΔΔG°37 (kcal/mol) |

| Internal I·U vs. A-U | +2.3 (less stable) |

| Terminal I·U vs. A-U | -0.8 (more stable) |

| Internal I·U vs. G-U | +1.9 (less stable) |

| Terminal I·U vs. G-U | -0.9 (more stable) |

Data adapted from Wright DJ, et al. Biochemistry. 2007;46(15):4625-34.[5]

Key Biological Roles and Pathways Involving Inosine

Purine Metabolism

Inosine is a key intermediate in the purine metabolism pathway. It is formed from the deamination of adenosine by adenosine deaminase or from the dephosphorylation of inosine monophosphate (IMP). Inosine can then be further metabolized to hypoxanthine and subsequently to uric acid.

References

- 1. Transcriptome-wide profiling of A-to-I RNA editing by Slic-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Nearest neighbor parameters for inosine x uridine pairs in RNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biophysical Advantages of 2'-O-Methoxyethyl (MOE) Modified RNA Duplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic chemical modification of oligonucleotides has paved the way for a new era of nucleic acid-based therapeutics. Among these, the 2'-O-methoxyethyl (MOE) modification of RNA has emerged as a cornerstone technology, particularly in the development of antisense oligonucleotides (ASOs). This in-depth technical guide explores the core biophysical properties of MOE-modified RNA duplexes, providing a comprehensive overview of their enhanced thermal stability, superior nuclease resistance, high binding affinity, and distinct structural characteristics. Detailed experimental protocols and comparative data are presented to equip researchers with the foundational knowledge required for the rational design and evaluation of next-generation RNA therapeutics.

Core Biophysical Properties of MOE-Modified RNA Duplexes

The introduction of a 2'-O-methoxyethyl group on the ribose sugar of an RNA nucleotide imparts a range of advantageous biophysical properties. These enhancements are critical for the in vivo efficacy and safety of therapeutic oligonucleotides.

Enhanced Thermal Stability

MOE modifications significantly increase the thermal stability of RNA duplexes. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. A higher Tm indicates a more stable duplex. The 2'-MOE modification preorganizes the sugar into a C3'-endo pucker conformation, which is characteristic of A-form RNA helices. This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable structure.[1]

The increase in Tm is additive, with each MOE modification contributing to the overall stability of the duplex. This allows for the fine-tuning of duplex stability by controlling the number and position of MOE modifications within an oligonucleotide sequence.

| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference Sequence Context |

| 2'-O-Methoxyethyl (MOE) | +0.9 to +1.6 | Compared to unmodified DNA |

| 2'-O-Methoxyethyl (MOE) | ~+2 | MOE-RNA/RNA duplexes compared to PS-DNA/RNA hybrids |

| 2'-O-Methyl (2'-OMe) | Similar to MOE | - |

| 2'-Fluoro (2'-F) | ~+2.5 | - |

Table 1: Comparative Thermal Stability of 2'-Modified Oligonucleotides. The table summarizes the reported increase in melting temperature (Tm) per modification for MOE and other common 2'-modifications.

Superior Nuclease Resistance

A major hurdle for the therapeutic use of unmodified oligonucleotides is their rapid degradation by cellular nucleases. The 2'-MOE modification provides substantial protection against nuclease-mediated cleavage.[2] The bulky methoxyethyl group at the 2' position sterically hinders the approach of nucleases, thereby increasing the oligonucleotide's half-life in biological fluids and within cells.[3][4] This enhanced stability is crucial for achieving sustained therapeutic effects. While phosphorothioate (B77711) (PS) backbone modifications are also employed to enhance nuclease resistance, the combination of MOE and PS modifications offers a synergistic effect, providing robust protection against enzymatic degradation.[5]

| Oligonucleotide Type | Relative Nuclease Resistance | Key Observations |

| Unmodified RNA/DNA | Low | Rapidly degraded by endo- and exonucleases. |

| Phosphorothioate (PS) DNA | Moderate | Increased resistance compared to unmodified oligonucleotides. |

| 2'-MOE-modified RNA | High | Significantly more resistant to nuclease degradation than both unmodified and PS-modified oligonucleotides.[6] |

| 2'-MOE + PS-modified RNA | Very High | Combination of modifications provides the highest level of nuclease resistance. |

Table 2: Qualitative Comparison of Nuclease Resistance. This table provides a general comparison of the nuclease resistance conferred by different oligonucleotide modifications.

High Binding Affinity

MOE-modified oligonucleotides exhibit a high binding affinity for their complementary RNA targets.[7] This enhanced affinity is primarily attributed to the pre-organized C3'-endo sugar conformation, which minimizes the conformational changes required for duplex formation.[3] A higher binding affinity, often reflected in a lower dissociation constant (Kd), allows for the use of lower drug concentrations to achieve the desired therapeutic effect, potentially reducing off-target effects. Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS).[8]

While specific Kd values are highly sequence-dependent, ITC experiments consistently demonstrate the favorable binding thermodynamics of MOE-modified oligonucleotides to their RNA targets.

Structural Characteristics

X-ray crystallography studies of fully MOE-modified RNA duplexes have provided detailed insights into their three-dimensional structure. These studies confirm that MOE-RNA duplexes adopt a classic A-form helical geometry, similar to natural RNA-RNA duplexes.[5][6] The 2'-MOE groups are located in the minor groove of the duplex and adopt a well-defined structure.[5] The extensive hydration of the MOE substituents may also play a role in the improved cellular uptake of these modified oligonucleotides.[5] A specific hydration pattern that bridges the substituent and phosphate (B84403) oxygen atoms in the minor groove is thought to contribute to the high nuclease resistance of MOE-RNA.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biophysical properties of MOE-modified RNA duplexes.

UV Melting Temperature (Tm) Analysis

This protocol outlines the determination of the melting temperature of an oligonucleotide duplex by monitoring the change in UV absorbance with temperature.

Materials:

-

UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary 3500 or Beckman DU 640).[9][10]

-

Quartz cuvettes with a defined path length (e.g., 1 cm).

-

Melting buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0). Buffer composition can significantly impact Tm.

-

MOE-modified oligonucleotide and its complementary RNA strand, purified and desalted.

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the MOE-modified oligonucleotide and its complement in the melting buffer.

-

Determine the concentration of each single-stranded oligonucleotide using its extinction coefficient at 260 nm.

-

Prepare the duplex sample by mixing equimolar amounts of the two complementary strands in the melting buffer to a final concentration in the low micromolar range (e.g., 1-5 µM).[10]

-

Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Instrument Setup:

-

Data Acquisition:

-

Place the cuvette containing the duplex sample in the spectrophotometer.

-

Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the midpoint of the transition in the melting curve.

-

The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative corresponds to the Tm.[10]

-

References

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. Frontiers | Emerging tools in plant genome editing [frontiersin.org]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal structure and improved antisense properties of 2'-O-(2-methoxyethyl)-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 7. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 8. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UV melting of oligonucleotides [bio-protocol.org]

- 10. agilent.com [agilent.com]

The Architect's Toolbox: A Technical Guide to Modified Phosphoramidites in Therapeutic Research

For Researchers, Scientists, and Drug Development Professionals

The dawn of nucleic acid-based therapeutics has ushered in a new era of precision medicine, offering the potential to target diseases at their genetic roots. At the heart of this revolution lies the ingenuity of chemical modifications to oligonucleotides, enabled by the versatility of phosphoramidite (B1245037) chemistry. These modifications are not mere chemical embellishments; they are critical architectural elements that transform fragile, transient nucleic acid strands into robust, effective therapeutic agents. This in-depth technical guide explores the core applications of modified phosphoramidites in therapeutic research, providing a comprehensive overview of their impact on drug efficacy, detailed experimental methodologies, and a visual representation of the intricate biological pathways they modulate.

The Foundation: Enhancing Oligonucleotide Properties Through Chemical Modification

Unmodified oligonucleotides are of limited therapeutic value due to their rapid degradation by nucleases, poor cellular uptake, and potential for off-target effects. Chemical modifications introduced via specialized phosphoramidites are designed to overcome these limitations. The following tables summarize the quantitative impact of the most common and impactful modifications on key biophysical and pharmacokinetic properties.

Table 1: Impact of Modifications on Thermal Stability (Tm)

| Modification | Change in Tm per Modification (°C) | Key Characteristics | Therapeutic Applications |

| Phosphorothioate (B77711) (PS) | Minimal change or slight decrease | Nuclease resistance, increased protein binding | ASOs, siRNAs, Aptamers |

| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | Nuclease resistance, increased binding affinity | ASOs, siRNAs, miRNA inhibitors |

| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.5 | Excellent nuclease resistance, high binding affinity, reduced toxicity | ASOs (FDA-approved drugs) |

| Locked Nucleic Acid (LNA) | +2 to +8 | Unprecedented binding affinity, excellent mismatch discrimination, high nuclease resistance | ASOs, siRNAs, miRNA targeting, diagnostics |

| 2'-FANA | +1.5 to +2.0 | High binding affinity, nuclease resistance, potent gene silencing | siRNAs, ASOs |

Note: Tm values are approximate and can vary based on sequence, length, and experimental conditions.

Table 2: Comparative Pharmacokinetic Properties of Modified Oligonucleotides

| Modification | Plasma Half-life | Tissue Distribution | Primary Route of Elimination |

| Unmodified (PO) | < 5 minutes[1] | Rapidly cleared | Renal excretion |

| Phosphorothioate (PS) | Biphasic: initial (0.5-1 hr), terminal (35-50 hrs)[1][2] | Broad tissue distribution, high in liver and kidney[2] | Slow metabolism in tissues |

| 2'-O-Methyl (2'-OMe) PS | Long half-life, consistent across species[3] | Accumulates in various tissues, including muscle | Primarily metabolism |

| 2'-MOE PS | Long half-life, slow redistribution from tissues[4][5] | Wide distribution, particularly to liver and kidney[5] | Slow metabolism by endo- and exonucleases[5] |

| LNA PS | Long tissue half-life | High accumulation in the liver | Metabolism |

Table 3: Efficacy of Modified Antisense Oligonucleotides Targeting Bcl-2

| ASO Modification | Target Site | Cell Line | IC50 / Efficacy | Reference |

| Phosphorothioate (PS) | Translation initiation site | 697 (leukemia) | 5-10 times more potent than phosphodiester | [6] |

| 2'-MOE | Codons 6-12 | A549 (lung cancer) | Significant Bcl-2 mRNA and protein reduction | [7] |

| LNA | Mismatch to Bcl-xL | MDA-MB-231 (breast), H125 (lung) | More effective downregulation of Bcl-xL than 2'-MOE ASO | [8] |

| Phosphorothioate (PS) | - | 8305C (thyroid carcinoma) | IC50 of 42.0 µM (cisplatin) reduced to 8.6 µM with ASO | [9] |

Experimental Protocols: From Synthesis to Cellular Activity

The successful application of modified oligonucleotides in a therapeutic context relies on robust and reproducible experimental protocols. This section provides detailed methodologies for key stages of research and development.

Synthesis of Modified Oligonucleotides via Phosphoramidite Chemistry

The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation. For modified oligonucleotides, the key difference lies in the use of a specific modified phosphoramidite monomer during the coupling step.

General Protocol for Solid-Phase Oligonucleotide Synthesis:

-

Deblocking: The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: The next phosphoramidite monomer in the sequence, dissolved in an anhydrous solvent (e.g., acetonitrile), is activated by a catalyst (e.g., tetrazole) and coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. For LNA-containing oligonucleotides, a longer coupling time (e.g., 180-250 seconds) is recommended due to steric hindrance.[10]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water). For phosphorothioate linkages, this step is replaced by a sulfurization step using a sulfurizing agent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)).

Synthesis of LNA Phosphoramidites:

A common method for preparing LNA phosphoramidites involves the phosphitylation of the 3'-OH group of an LNA monomer using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI).[11][12][13] The resulting phosphoramidite can often be used in oligonucleotide synthesis without further purification.[11][13]

Synthesis of FANA Phosphoramidites:

The synthesis of 4'S-FANA phosphoramidites involves the protection of the 5'-hydroxyl group of the FANA nucleoside with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group using bis(diisopropylamino)-β-cyanoethylphosphoramidite and an activator like diisopropylammonium tetrazolide.[14]

In Vitro Evaluation of siRNA-Mediated Gene Silencing

Protocol for siRNA Transfection and Analysis:

-

Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are 30-50% confluent at the time of transfection.[15]

-

Complex Formation:

-

Dilute the siRNA to the desired final concentration (e.g., 10-50 nM) in a serum-free medium (e.g., Opti-MEM).[15]

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.[16]

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[15][16]

-

-

Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells in fresh culture medium.

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.[15]

-

Analysis of Gene Knockdown:

-

Quantitative RT-PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to generate cDNA. Quantify the target mRNA levels using qRT-PCR with gene-specific primers. Normalize the results to a housekeeping gene.

-

Western Blotting: Lyse the cells and quantify the total protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Aptamer Selection using Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

General Protocol for SELEX:

-

Library Preparation: A large, random library of single-stranded DNA or RNA oligonucleotides is synthesized.

-

Incubation with Target: The oligonucleotide library is incubated with the target molecule (e.g., protein, cell) under specific binding conditions (buffer, temperature).

-

Partitioning: Oligonucleotides that bind to the target are separated from the unbound sequences. This can be achieved using methods like affinity chromatography, filter binding, or magnetic beads.[17]

-

Elution: The bound oligonucleotides are eluted from the target.

-

Amplification: The eluted oligonucleotides are amplified by PCR (for DNA libraries) or RT-PCR followed by in vitro transcription (for RNA libraries) to enrich the pool of binding sequences.

-

Iteration: The enriched pool is used for the next round of selection. This cycle is typically repeated for 8-15 rounds to isolate high-affinity aptamers.

-

Sequencing and Characterization: The final enriched pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of the selected aptamers are then characterized.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Understanding the complex interplay between modified oligonucleotides and cellular machinery is crucial for rational drug design. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Antisense Oligonucleotide (ASO) Mechanism of Action: RNase H-Mediated Degradation

Caption: ASO binding to target mRNA recruits RNase H, leading to mRNA cleavage and reduced protein expression.

Therapeutic siRNA Development Workflow

References

- 1. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 | MDPI [mdpi.com]

- 7. A novel bispecific antisense oligonucleotide inhibiting both bcl-2 and bcl-xL expression efficiently induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A functionally improved locked nucleic acid antisense oligonucleotide inhibits Bcl-2 and Bcl-xL expression and facilitates tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Bcl-2 antisense oligonucleotide on drug-sensitivity in association with apoptosis in undifferentiated thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glenresearch.com [glenresearch.com]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. yeasenbio.com [yeasenbio.com]

- 16. m.youtube.com [m.youtube.com]

- 17. blog.alphalifetech.com [blog.alphalifetech.com]

The Role of Inosine in Wobble Base Pairing: An In-depth Technical Guide for Probe Design and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and diagnostics, the strategic use of modified oligonucleotides is paramount for achieving specificity and sensitivity. Among these, probes incorporating the nucleoside inosine (B1671953) stand out for their unique ability to engage in wobble base pairing. This technical guide provides a comprehensive overview of the principles of inosine's promiscuous pairing, its thermodynamic implications, and its practical applications in research and drug development. Detailed experimental protocols and visual workflows are presented to equip researchers with the knowledge to effectively design and utilize inosine-containing probes.

Core Principle: Inosine and the Wobble Hypothesis

Inosine (I), the nucleoside of hypoxanthine, is structurally similar to guanosine (B1672433) but lacks the exocyclic amino group at the C2 position. This seemingly minor difference grants inosine the ability to form hydrogen bonds with all four canonical bases: adenine (B156593) (A), cytosine (C), guanine (B1146940) (G), and thymine (B56734) (T). This phenomenon, an extension of Crick's "wobble hypothesis," allows a single inosine-containing probe to recognize multiple target sequences at a specific position.[1][2]

The stability of these pairings is not equal, following a general trend: I-C is the most stable, followed by I-A, and then I-T and I-G, which are roughly equivalent in stability.[3][4] This preferential pairing is a critical consideration in probe design. While often termed a "universal base," inosine's pairing is biased, a factor that can be leveraged to fine-tune probe specificity.[5]

Quantitative Data: Thermodynamic Properties of Inosine Base Pairing

The stability of a DNA duplex is crucial for the performance of hybridization probes. The inclusion of inosine generally destabilizes a duplex compared to a standard Watson-Crick G-C pair due to the formation of two hydrogen bonds instead of three.[2] The precise thermodynamic contributions are dependent on the neighboring base pairs. The following tables summarize key thermodynamic parameters for various inosine pairings in DNA duplexes, providing a quantitative basis for probe design and melting temperature (Tm) prediction.

Table 1: Nearest-Neighbor Thermodynamic Parameters for I-X Pairs in DNA Duplexes [3]

| Nearest-Neighbor (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| I-C Pairs | |||

| AI/TC | -8.5 | -22.4 | -1.8 |

| TI/AC | -7.8 | -21.0 | -1.5 |

| CI/GC | -10.6 | -27.2 | -2.5 |

| GI/CC | -13.3 | -35.5 | -2.8 |

| I-A Pairs | |||

| AI/TA | -5.7 | -16.3 | -0.8 |

| TI/AA | -5.9 | -17.5 | -0.7 |

| CI/GA | -8.0 | -22.6 | -1.3 |

| GI/CA | -8.8 | -24.4 | -1.5 |

| I-T Pairs | |||

| AI/TT | -4.4 | -13.5 | -0.4 |

| TI/AT | -4.8 | -15.2 | -0.3 |

| CI/GT | -6.5 | -19.0 | -0.8 |

| GI/CT | -7.9 | -23.2 | -1.0 |

| I-G Pairs | |||

| AI/TG | -6.0 | -17.4 | -0.8 |

| TI/AG | -5.7 | -17.1 | -0.6 |

| CI/GG | -8.1 | -23.5 | -1.1 |

| GI/CG | -8.9 | -25.9 | -1.2 |

Data adapted from Watkins and SantaLucia, 2005. Values are for duplex formation in 1 M NaCl.

Table 2: Comparison of Duplex Stability with Different Inosine Pairings [6]

| Duplex with Base Pair | -ΔG°₃₇ (kcal/mol) at 1 M Na⁺ |

| G•C | 12.5 |

| D•T (2,6-diaminopurine•Thymine) | 11.2 |

| I•C | 11.2 |

| A•T | 10.4 |

| G•T | 9.15 |

| I•T | 8.83 |

This table illustrates the relative stabilities of duplexes containing different canonical and non-canonical base pairs, highlighting the destabilizing effect of inosine compared to guanine.

Experimental Protocols

The successful application of inosine-containing probes hinges on robust experimental design and execution. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of Inosine-Containing Oligonucleotides

Standard phosphoramidite (B1245037) chemistry is used for the synthesis of oligonucleotides containing inosine.

-

Solid Support Preparation: Start with a universal controlled pore glass (CPG) solid support.

-

First Base Coupling: Couple the first nucleoside phosphoramidite (e.g., a standard A, T, C, or G) to the universal support.

-

Synthetic Cycle (for each subsequent base, including inosine):

-

Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Activate the desired phosphoramidite (including inosine phosphoramidite) with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. Inosine phosphoramidite is added at the desired positions in the sequence.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

-

-

Repeat: Continue the synthetic cycle until the desired sequence is assembled.

-

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated ammonia (B1221849) solution.

-

Purification: Purify the full-length inosine-containing oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: PCR with Inosine-Containing Degenerate Primers

Inosine is frequently used in degenerate primers to amplify a family of related genes or to clone a gene from a species where the exact DNA sequence is unknown.[7]

-

Primer Design:

-

Identify conserved regions flanking a variable region of the target gene(s).

-

Design forward and reverse primers targeting these conserved regions.

-

At positions of codon degeneracy, substitute with inosine. For a four-fold degenerate site, a single inosine can replace a mixture of four primers.[7]

-

Aim for a primer length of 20-30 bases and a calculated melting temperature (Tm) between 55-65°C. Note that Tm calculations should account for the destabilizing effect of inosine.

-

-

PCR Reaction Setup (50 µL reaction):

-

5 µL 10x PCR Buffer (with MgCl₂)

-

1 µL dNTP mix (10 mM each)

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

1-5 µL Template DNA (10 ng - 1 µg)

-

0.5 µL Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water to 50 µL

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 3-5 minutes.

-

30-40 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 50-60°C for 30-60 seconds (optimization may be required, often starting 5°C below the calculated Tm).

-

Extension: 72°C for 1 minute per kb of expected product length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates successful amplification. The product can then be purified and sequenced.

Protocol 3: Fluorescence In Situ Hybridization (FISH) with Inosine Probes

Inosine-containing probes can be used in FISH to detect target RNA or DNA sequences in situ, particularly when dealing with sequence variability.

-

Probe Design and Labeling:

-

Design a set of oligonucleotide probes (typically 20-50 bases long) tiling the target region.

-

Incorporate inosine at known or potential polymorphic sites.

-

Label the probes with a fluorophore (e.g., through a 5' or 3' modification during synthesis).

-

-

Sample Preparation:

-

Fix cells or tissue sections with 4% paraformaldehyde.

-

Permeabilize the samples with 0.5% Triton X-100 in PBS.

-

-

Hybridization:

-

Prepare a hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate).

-

Dilute the fluorescently labeled inosine probes in the hybridization buffer to a final concentration of 1-5 ng/µL.

-

Apply the probe solution to the sample, cover with a coverslip, and seal.

-

Denature the sample and probe by heating at 75-85°C for 5-10 minutes.

-

Incubate at 37°C overnight in a humidified chamber.

-

-

Washing:

-

Wash the samples in a series of increasingly stringent buffers to remove unbound probes (e.g., start with 2x SSC at 42°C, followed by 0.1x SSC at 42°C).

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the sample with an anti-fade mounting medium.

-

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving inosine-containing probes.

Caption: Workflow for SNP Genotyping using Allele-Specific PCR with Inosine Probes.

Caption: Workflow for Viral Subtype Identification using Degenerate PCR with Inosine Primers.

Applications in Research and Drug Development

The unique properties of inosine make it a valuable tool in various research and development applications:

-

Cloning and Gene Discovery: Degenerate primers containing inosine are instrumental in amplifying and cloning genes from organisms with uncharacterized genomes or for identifying members of a gene family.[7]

-

Diagnostics: Inosine-containing probes can be used in diagnostic assays to detect pathogens with high genetic variability, such as RNA viruses. By accommodating sequence variations, these probes can increase the inclusivity of an assay.

-

SNP Genotyping: In allele-specific PCR, inosine can be incorporated into primers at positions of known single nucleotide polymorphisms (SNPs) that are not the target SNP, thereby reducing the complexity of primer design when multiple SNPs are present in the primer binding site.[8][9]

-

Therapeutic Oligonucleotides: In the development of antisense oligonucleotides or siRNAs, inosine can be incorporated to target multiple variants of an mRNA transcript, potentially increasing the therapeutic efficacy against a genetically diverse target.

Conclusion

Inosine's ability to participate in wobble base pairing provides a powerful tool for researchers and drug developers. By understanding the thermodynamic principles that govern its interactions and by employing robust experimental protocols, inosine-containing probes can be designed to address challenges posed by sequence degeneracy. The applications of this versatile nucleoside will undoubtedly continue to expand as our ability to engineer and apply nucleic acid-based technologies advances.

References

- 1. US5556747A - Method for site-directed mutagenesis - Google Patents [patents.google.com]

- 2. Oligonucleotide Properties Calculator [oligocalc.eu]

- 3. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Unique Primer with an Inosine Chain at the 5'-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Unique Primer with an Inosine Chain at the 5′-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method | PLOS One [journals.plos.org]

DMTr-MOE-Inosine phosphoramidite molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 5'-O-Dimethoxytrityl-2'-O-(2-methoxyethyl)inosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications.

Core Molecular Data

The fundamental properties of DMTr-MOE-Inosine phosphoramidite are summarized below. This phosphoramidite is instrumental in introducing 2'-O-methoxyethyl (2'-MOE) modifications into synthetic oligonucleotides, a modification known to enhance nuclease resistance, increase binding affinity to target RNA, and reduce non-specific protein binding.

| Property | Value | Reference |

| Molecular Weight | 828.89 g/mol | [1][2] |

| Chemical Formula | C₄₃H₅₃N₆O₉P | [1][2] |

Rationale for Use in Oligonucleotide Therapeutics

The incorporation of 2'-MOE modifications, facilitated by phosphoramidites such as DMTr-MOE-Inosine, is a cornerstone of second-generation antisense oligonucleotide (ASO) technology.[3] This modification confers several advantageous properties to the resulting oligonucleotides, making them more suitable for in vivo applications.[3] Key benefits include:

-

Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life.[3][4]

-

Increased Binding Affinity: The modification promotes an RNA-like (A-form) helical conformation, leading to stronger and more specific binding to complementary RNA targets.[5][6]

-

Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-MOE modifications can lead to a better toxicity profile.[3]

These characteristics have led to the successful development of several FDA-approved ASO drugs that utilize 2'-MOE chemistry.

Experimental Protocol: Solid-Phase Synthesis of a 2'-MOE-Modified Oligonucleotide

The following is a detailed methodology for the incorporation of DMTr-MOE-Inosine phosphoramidite into a growing oligonucleotide chain using automated solid-phase synthesis based on phosphoramidite chemistry. This process is cyclical, with each cycle adding one nucleotide.

Materials:

-

DMTr-MOE-Inosine phosphoramidite

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

-

Oxidizing solution (iodine in THF/water/pyridine)

-

Anhydrous acetonitrile

-

Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849)/methylamine mixture)

-

Automated DNA/RNA synthesizer

Procedure:

The synthesis follows a four-step cycle for each nucleotide addition:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMTr) protecting group from the nucleoside bound to the solid support. This is achieved by treating the support with the deblocking solution, which exposes the 5'-hydroxyl group for the subsequent coupling reaction.[7][8]

-

Coupling: The DMTr-MOE-Inosine phosphoramidite is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[9][10] Coupling times for modified phosphoramidites like 2'-MOE may be longer than for standard DNA phosphoramidites to ensure high efficiency.[9]

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked. This is accomplished by acetylation using the capping solutions.[8]

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by treatment with the oxidizing solution.[8][10] This step completes the addition of one nucleotide.

This four-step cycle is repeated for each subsequent phosphoramidite until the desired oligonucleotide sequence is assembled.

Post-Synthesis Processing:

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically done by heating the support in a solution of aqueous ammonia and methylamine.[1][11][12]

-

Purification: The full-length product is then purified from shorter, failure sequences, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[1]

Workflow and Logical Diagrams

The following diagrams illustrate the key processes involved in the use of DMTr-MOE-Inosine phosphoramidite.

Caption: Automated solid-phase synthesis cycle for oligonucleotide production.

Caption: Mechanism of action for a 2'-MOE gapmer antisense oligonucleotide.

References

- 1. alfachemic.com [alfachemic.com]

- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eu.idtdna.com [eu.idtdna.com]

- 4. microsynth.com [microsynth.com]

- 5. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]

- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. data.biotage.co.jp [data.biotage.co.jp]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

Methodological & Application

Solid-Phase Synthesis of 2'-O-Methoxyethyl (MOE) Modified Antisense Oligonucleotides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile. Among the most successful second-generation modifications is the 2'-O-methoxyethyl (MOE) modification of the ribose sugar.[1] MOE-modified ASOs exhibit high binding affinity to target RNA, excellent nuclease resistance, and a well-characterized safety profile, leading to the development of several FDA-approved antisense drugs.[1]

This document provides detailed application notes and protocols for the solid-phase synthesis of antisense oligonucleotides incorporating 2'-MOE phosphoramidites. These guidelines are intended for researchers, scientists, and drug development professionals familiar with oligonucleotide synthesis.

Principle of Solid-Phase Synthesis

The synthesis of MOE-modified oligonucleotides is performed on an automated DNA/RNA synthesizer using the well-established phosphoramidite (B1245037) chemistry on a solid support, typically controlled pore glass (CPG). The process involves a series of repetitive cycles, with each cycle adding one nucleotide to the growing oligonucleotide chain in the 3' to 5' direction. The four key steps in each cycle are:

-

Deblocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the support-bound oligonucleotide chain.

-

Coupling: Activation of the incoming 2'-MOE phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

-

Oxidation or Thiolation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) (oxidation) or phosphorothioate (B77711) (thiolation) linkage.

This cycle is repeated until the desired full-length oligonucleotide is assembled.

Experimental Protocols

Materials and Reagents

-

2'-MOE Phosphoramidites: 5'-O-DMT-2'-O-methoxyethyl-N-protected-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (A, C, G, 5-methyl-U or T).

-

Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside.

-

Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

-

Capping Reagents:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine or lutidine.

-

Cap B: 16% N-methylimidazole in THF.

-

-

Oxidizing Solution: Iodine in THF/water/pyridine.

-

Thiolating (Sulfurizing) Reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or Xanthane Hydride in acetonitrile/pyridine.

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849)/methylamine (B109427) (AMA) or other appropriate basic solutions.

-

Anhydrous Acetonitrile

-

Anhydrous Dichloromethane

Automated Solid-Phase Synthesis Cycle

The following is a typical protocol for a 1 µmol scale synthesis on an automated synthesizer. Reagent volumes and delivery times may need to be optimized based on the specific synthesizer and scale.

| Step | Reagent/Solvent | Action | Time |

| Deblocking | 3% TCA in DCM | Delivery to column | 90 sec |

| Acetonitrile | Wash | 60 sec | |

| Coupling | 0.1 M 2'-MOE Phosphoramidite in Acetonitrile + 0.25 M ETT in Acetonitrile | Co-delivery to column | 6 min[1][2] |

| Acetonitrile | Wash | 60 sec | |

| Capping | Cap A + Cap B | Co-delivery to column | 45 sec |

| Acetonitrile | Wash | 60 sec | |

| Oxidation/Thiolation | 0.02 M Iodine solution or 0.1 M DDTT solution | Delivery to column | 60 sec |

| Acetonitrile | Wash | 90 sec |

Note: The 6-minute coupling time is a general recommendation for 2'-MOE phosphoramidites and may be optimized for specific sequences or synthesizer setups.[1][2]

Cleavage and Deprotection

-

After completion of the synthesis, the solid support is transferred to a screw-cap vial.

-

Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (40%) (AMA).

-

Incubate the vial at 65°C for 15-30 minutes to cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups.

-

Caution: Do not use methylamine-containing solutions if 2'-MOE-Bz-5-Me-C is present in the sequence to avoid potential methylation of the N4 position.[1] In such cases, use only concentrated aqueous ammonia and increase the deprotection time to 12-16 hours at 55°C.

-

Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

-

Evaporate the solution to dryness using a centrifugal evaporator.

Purification

The crude oligonucleotide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.

RP-HPLC Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column |

| Mobile Phase A | 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in water, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Note: The use of ion-pairing reagents like triethylammonium acetate is common for oligonucleotide purification.[3] For LC-MS applications, volatile buffers such as triethylamine/hexafluoroisopropanol (TEA/HFIP) are preferred.[3][4][5]

Characterization

The purity and identity of the synthesized MOE oligonucleotide are confirmed by analytical techniques such as:

-

Analytical RP-HPLC or UPLC: To assess purity.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.

LC-MS Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column |

| Mobile Phase A | 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water[5] |

| Mobile Phase B | Methanol or Acetonitrile[5] |

| Gradient | Optimized for the specific oligonucleotide |

| Flow Rate | 0.2-0.4 mL/min |

| MS Detector | Electrospray Ionization (ESI) in negative ion mode |

Data Presentation

Table 1: Typical Coupling Efficiencies of 2'-MOE Phosphoramidites

| 2'-MOE Phosphoramidite | Average Coupling Efficiency (%) |

| A (N-benzoyl) | > 99.0 |

| C (N-acetyl or N-benzoyl) | > 99.0 |

| G (N-isobutyryl) | > 98.5 |

| 5-Me-U / T | > 99.0 |

Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and protocol. The values presented are typical expectations under optimized conditions. The overall yield of a 20-mer oligonucleotide with an average coupling efficiency of 99% would be approximately 82% (0.99^19).[6][7]

Table 2: Expected Yield and Purity of a 20-mer MOE Oligonucleotide (1 µmol scale)

| Stage | Typical Yield (OD260 units) | Typical Purity (%) |

| Crude Product (Post-Synthesis) | 100 - 150 | 70 - 85 |

| After RP-HPLC Purification | 50 - 80 | > 95 |

Note: Yields are highly dependent on the sequence, synthesis efficiency, and purification method. Purity is typically assessed by analytical HPLC.

Visualizations

Diagram 1: Solid-Phase Synthesis Cycle for MOE Oligonucleotides

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. mz-at.de [mz-at.de]

- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

Application Notes and Protocols for DMTr-MOE-Inosine Phosphoramidite in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-MOE-Inosine phosphoramidite (B1245037) is a specialized building block for the synthesis of modified RNA oligonucleotides. The 2'-O-Methoxyethyl (MOE) modification offers significant advantages for therapeutic and research applications by enhancing nuclease resistance and increasing the thermal stability of RNA duplexes. Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, is recognized by the cellular machinery as guanosine (B1672433) and can play a crucial role in modulating innate immune responses. This document provides detailed application notes and protocols for the effective use of DMTr-MOE-Inosine phosphoramidite in solid-phase RNA synthesis.

Key Applications

Oligonucleotides incorporating 2'-MOE-Inosine are valuable tools in various research and drug development areas:

-

Antisense Oligonucleotides (ASOs): The enhanced stability and binding affinity of MOE-modified oligonucleotides make them ideal candidates for ASO-based therapies.

-

RNAi Therapeutics (siRNA): Incorporation of MOE modifications can improve the stability and efficacy of small interfering RNAs.

-

Immunomodulation: Inosine-containing RNAs are recognized by innate immune receptors, such as Toll-like Receptor 3 (TLR3) and Protein Kinase R (PKR), making them useful for studying and modulating immune responses.[1][2]

-

Structural Biology: Modified oligonucleotides are used to study RNA structure and function.